(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a fluorinated phenyl ring, a morpholine moiety, and an oxazolidinone core
Mechanism of Action
Target of Action
The compound, also known as Linezolid , is a synthetic antibiotic that primarily targets Gram-positive bacteria . It is particularly effective against streptococci , vancomycin-resistant enterococci (VRE) , and methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are often responsible for serious infections, particularly those that are resistant to other antibiotics .
Mode of Action
Linezolid operates by inhibiting bacterial protein synthesis. It binds to the bacterial 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process. This action is considered bacteriostatic .
Biochemical Pathways
The primary biochemical pathway affected by Linezolid is the protein synthesis pathway in bacteria. By inhibiting this pathway, Linezolid prevents bacteria from producing essential proteins, which ultimately leads to the cessation of bacterial growth .
Result of Action
The result of Linezolid’s action is the inhibition of bacterial growth, thereby helping to control and eliminate bacterial infections . It is used for the treatment of serious infections caused by Gram-positive bacteria that are resistant to other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide typically involves multiple steps. One common route includes the following steps:
Formation of the Fluorinated Phenyl Intermediate:
Oxazolidinone Formation: The fluorinated phenyl intermediate is then reacted with an appropriate oxazolidinone precursor under controlled conditions to form the oxazolidinone core.
Amide Bond Formation: The final step involves the coupling of the oxazolidinone intermediate with propionamide to form the desired compound. This step is typically carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting bacterial infections.
Biological Studies: The compound is used in studies investigating the mechanism of action of oxazolidinone-based antibiotics.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar structure.
Radezolid: A newer oxazolidinone derivative with improved pharmacokinetic properties.
Uniqueness
(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide is unique due to its specific fluorinated phenyl and morpholine moieties, which contribute to its distinct pharmacological profile. The presence of these groups enhances its binding affinity to the bacterial ribosome and improves its antimicrobial activity compared to other oxazolidinones.
Properties
IUPAC Name |
N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4/c1-2-16(22)19-10-13-11-21(17(23)25-13)12-3-4-15(14(18)9-12)20-5-7-24-8-6-20/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,19,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHUEBUADRLXNC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.